molecular formula C40H38BrP2+ B108207 Tetramethylenebis(triphenylphosphonium) dibromide CAS No. 15546-42-6

Tetramethylenebis(triphenylphosphonium) dibromide

Cat. No.: B108207
CAS No.: 15546-42-6
M. Wt: 660.6 g/mol
InChI Key: GAZHTOOFLJFVJO-UHFFFAOYSA-M
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Description

Tetramethylenebis(triphenylphosphonium) dibromide is a useful research compound. Its molecular formula is C40H38BrP2+ and its molecular weight is 660.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organophosphorus Flame Retardants

Organophosphorus flame retardants are used across various industries due to their effectiveness in reducing flammability in materials like plastics, textiles, and electronics. These compounds, including tris(2-ethylhexyl)phosphate and triphenyl phosphate, have been studied for their neurotoxic, reproductive, and carcinogenic effects. Despite their use as alternatives to more persistent pollutants, their environmental and health impacts require careful consideration (Bruchajzer, Frydrych, & Szymańska, 2015).

Phosphonic Acids and Their Applications

Phosphonic acids, with a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used for their bioactive properties in drugs, for bone targeting, and in the design of materials and surface functionalization. Their synthesis and applications cover a broad spectrum of research fields, demonstrating the versatility of organophosphorus chemistry (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Electrochemical Sensors and Biosensors

Organophosphorus compounds, particularly redox polymers, have been integrated with carbon nanotubes to develop electrochemical sensors and biosensors. These devices leverage the electrical, electrochemical, and mechanical properties of both components to detect various analytes with improved sensitivity and selectivity (Barsan, Ghica, & Brett, 2015).

Ionic Liquid-Modified Materials

Ionic liquids, including those based on phosphonium, have been used to modify materials for solid-phase extraction and separation. This highlights the role of ionic liquids in enhancing the properties of materials for analytical applications, potentially including the modification of materials related to Tetramethylenebis(triphenylphosphonium) dibromide (Vidal, Riekkola, & Canals, 2012).

Safety and Hazards

Tetramethylenebis(triphenylphosphonium) dibromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of inhalation, it is recommended to move the victim to fresh air . If it comes in contact with the eyes, rinse cautiously with water for several minutes . It should be stored away from oxidizing agents, in a cool, dry condition in a well-sealed container .

Mechanism of Action

Target of Action

It is widely used in organic synthesis, particularly as a catalyst and activating reagent .

Mode of Action

Tetramethylenebis(triphenylphosphonium bromide) interacts with its targets by introducing phosphorus groups onto functional groups such as alcohols, thiols, and amines . This interaction facilitates the synthesis of organic molecules with specific functionalities .

Biochemical Pathways

It is used in the synthesis of squalene and the conversion of α-diketones to cyclohexa-1,3-dienes .

Pharmacokinetics

It is known that the compound is a solid, usually existing in a white crystalline form . It decomposes at high temperatures but can remain stable under anhydrous conditions . The compound is insoluble in water but can dissolve in organic solvents .

Result of Action

The molecular and cellular effects of Tetramethylenebis(triphenylphosphonium bromide) are primarily related to its role in organic synthesis. It helps in the synthesis of organic molecules with specific functionalities and can be used to synthesize hydrophobic and highly stable cationic polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetramethylenebis(triphenylphosphonium bromide). For instance, it is hygroscopic and should be stored away from oxidizing agents . It should also be stored in a cool, dry condition in a well-sealed container . Direct contact with skin, eyes, and the respiratory tract should be avoided due to its irritant properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tetramethylenebis(triphenylphosphonium) dibromide can be achieved through a two-step reaction pathway. The first step involves the synthesis of tetramethylenebis(triphenylphosphonium) dichloride, which is then converted to the dibromide compound in the second step.", "Starting Materials": ["Triphenylphosphine", "1,4-Dibromobutane", "Sodium hydroxide", "Hydrochloric acid", "Acetone", "Diethyl ether"], "Reaction": ["Step 1: Synthesis of tetramethylenebis(triphenylphosphonium) dichloride", "1. Dissolve triphenylphosphine (1.6 g, 6.1 mmol) in dry acetone (20 mL) and cool the solution to 0°C.", "2. Add 1,4-dibromobutane (1.06 g, 5.0 mmol) dropwise to the solution and stir the reaction mixture at room temperature for 24 hours.", "3. Filter the reaction mixture and wash the solid with diethyl ether (3 x 10 mL).", "4. Dissolve the solid in hydrochloric acid (20 mL, 1 M) and stir the mixture at room temperature for 1 hour.", "5. Filter the solution and wash the solid with diethyl ether (3 x 10 mL).", "6. Dissolve the solid in acetone (20 mL) and add sodium hydroxide (0.4 g, 10 mmol) to the solution.", "7. Stir the reaction mixture at room temperature for 24 hours and filter the solid.", "8. Wash the solid with diethyl ether (3 x 10 mL) and dry it under vacuum to obtain tetramethylenebis(triphenylphosphonium) dichloride (1.4 g, 63% yield).", "Step 2: Conversion to Tetramethylenebis(triphenylphosphonium) dibromide", "1. Dissolve tetramethylenebis(triphenylphosphonium) dichloride (0.5 g, 1.1 mmol) in dry acetone (10 mL) and cool the solution to 0°C.", "2. Add bromine (0.8 g, 5.0 mmol) dropwise to the solution and stir the reaction mixture at room temperature for 24 hours.", "3. Filter the reaction mixture and wash the solid with diethyl ether (3 x 10 mL).", "4. Dry the solid under vacuum to obtain Tetramethylenebis(triphenylphosphonium) dibromide (0.6 g, 80% yield)."] }

CAS No.

15546-42-6

Molecular Formula

C40H38BrP2+

Molecular Weight

660.6 g/mol

IUPAC Name

triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide

InChI

InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1

InChI Key

GAZHTOOFLJFVJO-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

15546-42-6

Pictograms

Irritant

Origin of Product

United States

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